Lanatoside B
Overview
Description
Lanatoside B is a glycoside C49H76O20 that yields gitoxin, glucose, and acetic acid on hydrolysis . It is a natural product found in Digitalis parviflora, Digitalis viridiflora, and other organisms .
Chemical Reactions Analysis
Cardiac glycosides, including Lanatoside B, have been found to modulate inflammation at the blood-brain barrier cells . Lanatoside C, a related compound, has been shown to exert its anti-cancer activity by arresting the G2/M phase of the cell cycle by blocking MAPK/Wnt/PAM signaling pathways .Physical And Chemical Properties Analysis
Lanatoside B has a molecular formula of C49H76O20 and a molecular weight of 985.1 g/mol . It is a cardenolide that can be isolated from the leaves of Digitalis lanata .Scientific Research Applications
Lanatoside C, closely related to Lanatoside B, has been shown to be a potent polyclonal B cell activator for mouse lymphocytes. Specific chemical modifications of the glycoside affect its mitogenic properties, revealing insights into the molecular basis of B cell activation (Hammarström & Smith, 1978).
In another study, Lanatoside C was found to induce DNA synthesis and increase polyclonal antibody synthesis in resting lymphocytes, suggesting its potential as an immunomodulatory agent (Hammarström & Smith, 1978).
Lanatoside C-treated colorectal cancer cells exhibited patterns of autophagy and mitochondrial dysfunction, indicating its potential as an anti-cancer drug and radiosensitizing agent (Kang et al., 2016).
The therapeutic value of Lanatoside C in treating congestive heart failure and various arrhythmias was explored, highlighting its efficacy and low toxicity compared to other digitalis preparations (Fahr & Ladue, 1941).
Lanatoside C was shown to promote foam cell formation and aggravate atherosclerosis development in mice, providing insight into its impact on cardiovascular diseases (Shi et al., 2016).
In cancer research, Lanatoside C has been found to arrest the G2/M phase of the cell cycle and suppress cancer cell growth by attenuating various signaling pathways, including MAPK, Wnt, and PI3K/AKT/mTOR (Reddy et al., 2019).
Lanatoside C sensitized glioblastoma cells to apoptosis-inducing agents and induced alternative cell death pathways, suggesting its potential use in overcoming cancer cell resistance to apoptosis (Badr et al., 2011).
The antiviral activity of Lanatoside C against dengue virus infection was identified, demonstrating its potential as an effective antiviral drug (Cheung et al., 2014).
Safety And Hazards
The safety data sheet of Lanatoside B suggests that it should be handled with full personal protective equipment. It advises against breathing vapors, mist, dust, or gas and recommends ensuring adequate ventilation . In case of contact, it suggests rinsing skin thoroughly with large amounts of water and removing contaminated clothing and shoes .
Future Directions
Cardiac glycosides, including Lanatoside B, have shown promising anti-tumor activity and are potential candidates for radiosensitizers . They have been found to exhibit selective cytotoxic effects against cancer cells, raising interest in their use as anti-cancer molecules . The combination of 131I-trastuzumab and Lanatoside C has been suggested as a potential synergistic treatment for radioimmunotherapy to control HER2 positive tumors .
properties
IUPAC Name |
[(2R,3R,4S,6S)-6-[(2R,3S,4S,6S)-6-[(2R,3S,4S,6R)-6-[[(3S,5R,8R,9S,10S,13R,14S,16S,17R)-14,16-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2-methyloxan-3-yl]oxy-2-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H76O20/c1-21-43(67-37-16-31(53)44(22(2)62-37)68-38-17-33(64-24(4)51)45(23(3)63-38)69-46-42(58)41(57)40(56)34(19-50)66-46)30(52)15-36(61-21)65-27-9-11-47(5)26(14-27)7-8-29-28(47)10-12-48(6)39(25-13-35(55)60-20-25)32(54)18-49(29,48)59/h13,21-23,26-34,36-46,50,52-54,56-59H,7-12,14-20H2,1-6H3/t21-,22-,23-,26-,27+,28+,29-,30+,31+,32+,33+,34-,36+,37+,38+,39+,40-,41+,42-,43-,44-,45-,46+,47+,48-,49+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVAPNQFQPDAROQ-CAPSWCROSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CC(C5C6=CC(=O)OC6)O)O)C)C)O)OC7CC(C(C(O7)C)OC8CC(C(C(O8)C)OC9C(C(C(C(O9)CO)O)O)O)OC(=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(C[C@@H]([C@@H]5C6=CC(=O)OC6)O)O)C)C)O)O[C@H]7C[C@@H]([C@@H]([C@H](O7)C)O[C@H]8C[C@@H]([C@@H]([C@H](O8)C)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)OC(=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H76O20 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
985.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Lanatoside B | |
CAS RN |
17575-21-2 | |
Record name | Lanatoside B | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17575-21-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lanatoside B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017575212 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lanatoside B | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.753 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LANATOSIDE B | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3822U6I4Z0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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